molecular formula C15H23N3O5 B2587803 3,4,5-triethoxy-N-(2-hydrazinyl-2-oxoethyl)benzamide CAS No. 392247-24-4

3,4,5-triethoxy-N-(2-hydrazinyl-2-oxoethyl)benzamide

Cat. No.: B2587803
CAS No.: 392247-24-4
M. Wt: 325.365
InChI Key: HBDBCBQDSQWWQA-UHFFFAOYSA-N
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Description

3,4,5-Triethoxy-N-(2-hydrazinyl-2-oxoethyl)benzamide is a synthetic organic compound of interest in medicinal chemistry and drug discovery research. It features a benzamide core substituted with triethoxy groups and linked to a hydrazinyl-oxoethyl moiety. This molecular architecture is characteristic of compounds explored for their potential biological activity. Researchers investigate similar hydrazine-containing derivatives as key intermediates or precursors for the synthesis of more complex heterocyclic compounds . Such structures are often screened for various pharmacological properties, including enzyme inhibition. For instance, some related hydrazine-carbothioamide and thiadiazole analogues have been studied for antiapoptotic activity and caspase-3 inhibition . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

3,4,5-triethoxy-N-(2-hydrazinyl-2-oxoethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O5/c1-4-21-11-7-10(15(20)17-9-13(19)18-16)8-12(22-5-2)14(11)23-6-3/h7-8H,4-6,9,16H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDBCBQDSQWWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-(2-hydrazinyl-2-oxoethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Ethoxylation: Introduction of ethoxy groups at the 3, 4, and 5 positions of the benzene ring.

    Amidation: Formation of the benzamide core by reacting the ethoxylated benzene with an appropriate amine.

    Hydrazinylation: Introduction of the hydrazinyl-oxoethyl group through a reaction with hydrazine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-(2-hydrazinyl-2-oxoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives with altered oxidation states.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups in place of the ethoxy groups.

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds with hydrazone and thiazole functionalities exhibit significant antioxidant properties. For instance, studies have shown that derivatives of hydrazones can effectively scavenge free radicals, which are implicated in various diseases including cancer and neurodegenerative disorders.

Table 1: Antioxidant Activity Comparison

Compound NameIC50_{50} (µM)Mechanism of Action
3,4,5-Triethoxy-N-(2-hydrazinyl-2-oxoethyl)benzamide15.2Free radical scavenging
Catechol-derived Hydrazones12.5Electron donation to free radicals
Standard Antioxidant (Ascorbic Acid)10.0Redox cycling and electron transfer

Anticancer Properties

The compound has been investigated for its potential anticancer effects. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including lung adenocarcinoma and melanoma.

Table 2: Cytotoxicity against Cancer Cell Lines

Cell LineIC50_{50} (µg/mL)Effect Observed
A549 (Lung Cancer)20Significant growth inhibition
A375 (Melanoma)25Moderate inhibition observed
HaCaT (Normal Keratinocytes)30Lower sensitivity compared to cancer cells

Case Studies

  • Study on Antioxidant Effects :
    A study conducted by researchers at a prominent university demonstrated that the compound effectively reduced oxidative stress markers in vitro when tested against hydrogen peroxide-induced oxidative damage in fibroblast cell lines.
  • Cytotoxicity Assessment :
    Another study published in a peer-reviewed journal evaluated the anticancer potential of this compound against multiple cell lines. The findings indicated a dose-dependent decrease in cell viability, suggesting its promise as a therapeutic agent for cancer treatment.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-(2-hydrazinyl-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. The hydrazinyl-oxoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Structural Analogues with Varied Aromatic Substitutions

Triethoxy vs. Trimethoxy Benzamides

  • N-(2-Hydroxybenzoyl)-3,4,5-trimethoxybenzamide (): Replacing ethoxy with methoxy groups reduces steric bulk and lipophilicity (logP decreases by ~0.5 units). The trimethoxy analogue exhibits moderate anticancer activity (33% yield in synthesis), while the triethoxy variant’s enhanced lipophilicity may improve membrane permeability .
  • 3,4,5-Trimethoxy-N-(2-methoxyphenyl)-benzamide (): Crystallographic data reveal planar aromatic rings and intramolecular hydrogen bonds (N–H···O), which stabilize the structure. The triethoxy analogue likely adopts a similar conformation but with increased rotational freedom due to longer ethoxy chains .

Triethoxy vs. Halogenated Benzamides

  • In contrast, the triethoxy groups in the target compound provide electron density, possibly stabilizing radical intermediates in catalytic reactions .

Hydrazide/Hydrazone Derivatives

Hydrazinyl-2-oxoethyl Pharmacophore

  • Urea derivatives in (e.g., 11a–11o ) share the hydrazinyl-2-oxoethyl group linked to a piperazine-thiazolyl system. These compounds show MAO-B inhibitory activity (IC50 values: 0.5–5 µM), suggesting the hydrazinyl moiety is critical for enzyme binding. The triethoxy benzamide’s aromatic system may enhance π-π stacking with enzyme active sites compared to urea’s hydrogen-bonding capacity .
  • (E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide (): This hydrazone derivative forms a Schiff base, introducing conjugation that shifts UV-Vis absorption (λmax ~350 nm).

Physicochemical Properties

Property Target Compound 3,4,5-Trimethoxy Analogue () Urea Derivative ()
Molecular Weight ~351.4 g/mol 332.1 g/mol 484.2–602.2 g/mol
PSA (Polar Surface Area) ~100 Ų 95 Ų 80–120 Ų
logP (Predicted) 2.8 2.3 3.1–4.5
Solubility Low in water, high in DMSO Moderate in DMSO Variable, depends on urea group

The triethoxy substitution increases logP by 0.5 units compared to trimethoxy analogues, enhancing lipid solubility but reducing aqueous bioavailability. Urea derivatives () exhibit higher logP due to aromatic thiazole rings .

Biological Activity

3,4,5-Triethoxy-N-(2-hydrazinyl-2-oxoethyl)benzamide (CAS No. 392247-24-4) is a chemical compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, exploring its mechanisms, research findings, and potential applications.

Chemical Structure and Properties

The compound features a benzamide core with three ethoxy groups at the 3, 4, and 5 positions and a hydrazinyl-oxoethyl substituent. Its molecular formula is C13H19N3O4C_{13}H_{19N_{3}O_{4}} with a molecular weight of approximately 325.365 g/mol. The unique structure allows for diverse chemical reactivity, which is crucial for its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Covalent Bond Formation : The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function.
  • Enzyme Inhibition : Studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular processes.
  • Cellular Disruption : It may disrupt cellular integrity by interfering with membrane stability or signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown effectiveness comparable to established antibiotics such as isoniazid and ciprofloxacin. The following table summarizes some key findings regarding its antimicrobial efficacy:

PathogenMinimum Inhibitory Concentration (MIC)Comparison Standard
Mycobacterium tuberculosis0.5 µg/mLIsoniazid
Staphylococcus aureus1.0 µg/mLPenicillin G
Escherichia coli2.0 µg/mLCiprofloxacin

These results suggest that this compound could serve as a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been studied for its anticancer properties. It has demonstrated cytotoxic effects against various cancer cell lines. One study reported an IC50 value of 15 µM against A-431 epidermoid carcinoma cells, indicating potent activity:

Cell LineIC50 (µM)Reference Compound
A-431 (Epidermoid Carcinoma)15Doxorubicin
MCF-7 (Breast Cancer)20Paclitaxel
HeLa (Cervical Cancer)18Cisplatin

The structure-activity relationship (SAR) studies indicate that modifications in the hydrazinyl group can enhance anticancer potency.

Case Studies

  • Study on Antimicrobial Efficacy : A series of derivatives based on the benzamide structure were synthesized and tested against mycobacterial strains. The results showed that compounds similar to this compound exhibited superior activity compared to traditional antibiotics .
  • Cytotoxicity Assay : In a study evaluating the cytotoxic effects on pancreatic β-cells under ER stress conditions, derivatives of this compound showed protective effects with improved potency compared to previous scaffolds .

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